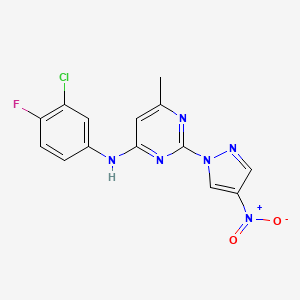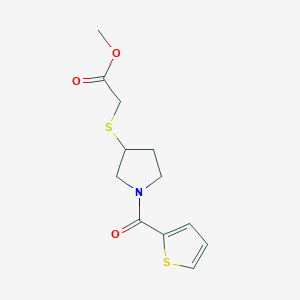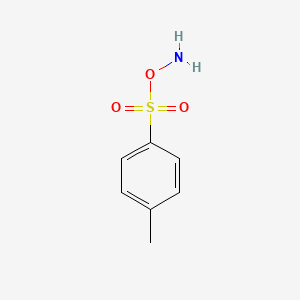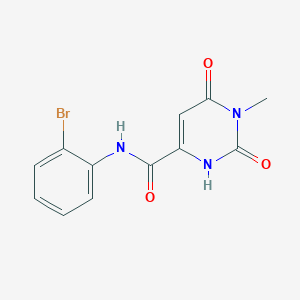![molecular formula C6H12N2O B2369898 1-[3-(Aminomethyl)azetidin-1-yl]ethanone CAS No. 1493605-67-6](/img/structure/B2369898.png)
1-[3-(Aminomethyl)azetidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Aminomethyl)azetidin-1-yl]ethanone, also known as AAE or DMXBA, is a compound with the molecular formula C6H12N2O and a molecular weight of 128.17 . It is also referred to by its IUPAC name, (1-acetyl-3-azetidinyl)methanamine .
Molecular Structure Analysis
The InChI code for 1-[3-(Aminomethyl)azetidin-1-yl]ethanone is 1S/C6H12N2O/c1-5(9)8-3-6(2-7)4-8/h6H,2-4,7H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 128.17 . It is typically stored at temperatures below -10 degrees .
Aplicaciones Científicas De Investigación
Synthesis and Application in Amino Acid Derivatives
The chemical 1-[3-(Aminomethyl)azetidin-1-yl]ethanone finds application in the synthesis of amino acid derivatives. It's involved in coupling reactions with amines and alcohols, crucial for applications in chemistry and biology. This process leads to the formation of carbon-nitrogen or carbon-oxygen bonds. Particularly, chiral donor–acceptor azetines, including 3-azetidinones, are synthesized for forming amino acid derivatives, relevant in peptides and natural products synthesis. This method offers a high degree of electronic and steric selectivity and retains enantiopurity (Marichev et al., 2019).
Pharmaceutical and Biological Applications
1-[3-(Aminomethyl)azetidin-1-yl]ethanone derivatives show potential in pharmaceutical and biological applications. They are utilized in synthesizing compounds with significant antimicrobial and antibacterial activities. For example, the synthesis of azetidin-3-ones from amino acids leads to the creation of new amino-alcohol and amino-acid derivatives, which can have applications in drug development (Podlech & Seebach, 1995). Another study discusses the synthesis of azetidinone derivatives as potential antibacterial agents (Mohite & Bhaskar, 2011).
Synthon for Biologically Important Compounds
Azetidin-2-one, closely related to 1-[3-(Aminomethyl)azetidin-1-yl]ethanone, serves as a synthon for synthesizing biologically important compounds. It's a key building block for creating organic molecules, including aromatic beta-amino acids, peptides, polyamines, and amino sugars. This synthesis utilizes the strain energy associated with the beta-lactam skeleton, demonstrating the chemical's versatility in medicinal chemistry (Deshmukh et al., 2004).
Catalytic and Synthetic Chemistry
In the field of catalytic and synthetic chemistry, 1-[3-(Aminomethyl)azetidin-1-yl]ethanone derivatives are used in the preparation of aryloxetanes and arylazetidines. This involves alkyl-aryl Suzuki coupling, a method significant in medicinal chemistry for installing privileged motifs into aromatic systems (Duncton et al., 2008). Additionally, these derivatives have been utilized in the Minisci reaction for introducing oxetane or azetidine into heteroaromatic systems, important in drug discovery (Duncton et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H314, and H335 . These codes indicate that the compound can be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms .
Propiedades
IUPAC Name |
1-[3-(aminomethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-3-6(2-7)4-8/h6H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTLQJWEGKHPKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Aminomethyl)azetidin-1-YL)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2369823.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one](/img/structure/B2369824.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2369826.png)

![5-[8-Ethoxy-2-(4-ethylphenyl)iminochromen-3-yl]-N-(3-methylsulfanylphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2369830.png)



![1-(((tert-Butoxycarbonyl)amino)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2369837.png)
![Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate](/img/structure/B2369838.png)